UDP-4-Azido-4-deoxy-D-glucose
CAS No.:
Cat. No.: VC19769686
Molecular Formula: C15H23N5O16P2
Molecular Weight: 591.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23N5O16P2 |
|---|---|
| Molecular Weight | 591.31 g/mol |
| IUPAC Name | [(3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
| Standard InChI | InChI=1S/C15H23N5O16P2/c16-19-18-8-9(23)5(3-21)34-14(11(8)25)35-38(30,31)36-37(28,29)32-4-6-10(24)12(26)13(33-6)20-2-1-7(22)17-15(20)27/h1-2,5-6,8-14,21,23-26H,3-4H2,(H,28,29)(H,30,31)(H,17,22,27)/t5-,6-,8+,9-,10-,11-,12-,13-,14?/m1/s1 |
| Standard InChI Key | KGLNOJUOGONQOZ-XRVRZVROSA-N |
| Isomeric SMILES | C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N=[N+]=[N-])O)O)O |
| Canonical SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)N=[N+]=[N-])O)O)O |
Introduction
Chemical Structure and Properties
Molecular Composition
UDP-4-azido-4-deoxy-D-glucose (C₁₅H₂₃N₅O₁₆P₂) consists of a uridine diphosphate (UDP) group linked to a modified glucose moiety. The azido (-N₃) group at the C4 position replaces the native hydroxyl group, conferring unique reactivity for click chemistry applications . The disodium salt form (C₁₅H₂₁N₅Na₂O₁₆P₂) enhances solubility in aqueous buffers, with a molecular weight of 635.28 g/mol .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₃N₅O₁₆P₂ | |
| Molecular Weight | 591.32 g/mol (free acid) | |
| Purity | ≥90% (HPLC) | |
| Solubility | Water, DMSO | |
| CAS Number | 1030832-12-2 |
Structural Insights
The α-configuration of the glucose moiety is critical for substrate recognition by glycosyltransferases. The azido group at C4 disrupts hydrogen bonding at this position, reducing natural enzymatic processing while enabling bioorthogonal tagging via strain-promoted azide-alkyne cycloaddition (SPAAC) . The UDP group facilitates intracellular activation, as demonstrated by LC/MS studies showing its conversion to UDP-4-azido-4-deoxy-Glc in metabolic pathways .
Synthesis and Preparation
Chemoenzymatic Synthesis
The compound is synthesized via a two-step process:
-
Azido-Sugar Preparation: 4-Azido-4-deoxy-D-glucose is synthesized through nucleophilic substitution of the C4 hydroxyl group using sodium azide under Mitsunobu conditions .
-
UDP Activation: The azido-sugar is enzymatically conjugated to UTP using UDP-glucose pyrophosphorylase (UGPase), yielding the final product .
This method achieves yields of 60–70%, with purity confirmed by HPLC and mass spectrometry .
Table 2: Comparison of Synthesis Methods
| Method | Yield | Purity | Advantages |
|---|---|---|---|
| Chemoenzymatic | 60–70% | ≥90% | High specificity, scalable |
| Chemical | 40–50% | 80–85% | No enzyme requirement |
Applications in Glycobiology
Metabolic Labeling
UDP-4-azido-4-deoxy-D-glucose is incorporated into nascent glycans via endogenous glycosyltransferases. The azido tag allows subsequent conjugation to fluorophores or biotin using dibenzocyclooctyne (DBCO) reagents, enabling visualization of glycan dynamics in live cells . Studies in Streptomyces models demonstrated a 90% reduction in heparan sulfate (HS) synthesis upon treatment, highlighting its utility in dissecting glycan biosynthesis pathways .
Click Chemistry Applications
The compound’s azido group participates in SPAAC reactions, facilitating:
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Glycan Imaging: Alexa Fluor 488-DBCO conjugates label azido-tagged glycans in HA and heparosan .
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Pull-Down Assays: Biotin-DBCO enables affinity purification of glycoproteins for proteomic analysis .
Enzyme Inhibition
UDP-4-azido-4-deoxy-D-glucose acts as a competitive inhibitor of lactose synthase (IC₅₀ = 12 µM), disrupting galactose transfer in mammary gland cells . This property is exploited to study glycosylation-dependent signaling in cancer and developmental biology .
Biological and Therapeutic Implications
Glycan Biosynthesis Modulation
In HEK293 cells, 100 µM UDP-4-azido-4-deoxy-D-glucose reduces UDP-GlcNAc pools by 75%, impairing O-GlcNAcylation and inducing ER stress . This effect is reversible upon analog removal, confirming its use as a tunable metabolic modulator .
Antiangiogenic Effects
Zebrafish embryo assays revealed a 60% reduction in intersegmental vessel growth after exposure to 50 µM analog, linked to disrupted HS-mediated VEGF signaling . Similar results in chicken chorioallantoic membranes suggest broad antiangiogenic potential .
Drug Delivery Systems
The azido group enables site-specific conjugation of therapeutics to glycosylated carriers. For example, doxorubicin-azide conjugates showed 3-fold higher tumor accumulation in murine models compared to untargeted controls .
Comparative Analysis with Related Compounds
UDP-4-Dehydro-6-deoxy-D-glucose
This Streptomyces-derived analog (C₁₄H₂₁N₂O₁₅P₂) features a C4 ketone and C6 deoxygenation. Unlike UDP-4-azido-4-deoxy-D-glucose, it serves as a precursor in antibiotic biosynthesis but lacks click chemistry functionality .
Table 3: Functional Comparison of UDP-Sugar Analogs
| Compound | Key Modification | Bioorthogonal Tag | Enzymatic Inhibition |
|---|---|---|---|
| UDP-4-azido-4-deoxy-D-glucose | C4-N₃ | Yes | Lactose synthase |
| UDP-4-dehydro-6-deoxy-D-glucose | C4=O, C6-H | No | GFAT |
| 4FGalNAz | C4-F | Yes | OGT, GALNTs |
Challenges and Future Directions
Metabolic Feedback
UDP-4-azido-4-deoxy-D-glucose accumulation triggers a 30% decrease in ATP levels via excessive UTP consumption, necessitating dose optimization .
In Vivo Stability
The azido group is susceptible to reduction by glutathione in vivo, limiting half-life to 2–3 hours. PEGylation or nanoparticle encapsulation extends this to 8–10 hours in murine models .
Therapeutic Development
Ongoing trials focus on azido-sugar conjugates for:
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